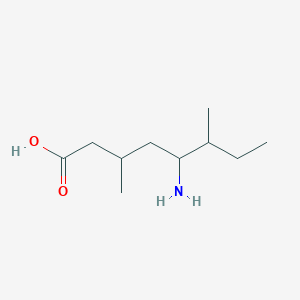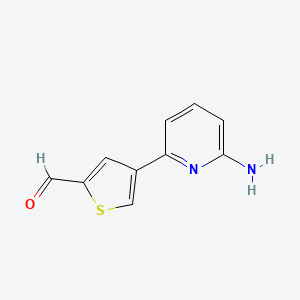
4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both an aldehyde group and an amino group in its structure allows for diverse chemical reactivity and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde typically involves the condensation of 2-thiophenecarboxaldehyde with 6-aminopyridine. This reaction can be catalyzed by various reagents, including acids or bases, under controlled temperature conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, general strategies for synthesizing thiophene derivatives often involve scalable reactions such as the Gewald reaction, Paal-Knorr synthesis, and other condensation reactions .
Chemical Reactions Analysis
Types of Reactions: 4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-(6-Aminopyridin-2-YL)thiophene-2-carboxylic acid.
Reduction: 4-(6-Aminopyridin-2-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of both an amino group and an aldehyde group allows it to form covalent bonds with target molecules, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Thiophene-2-carboxaldehyde: Lacks the amino group present in 4-(6-Aminopyridin-2-YL)thiophene-2-carbaldehyde.
6-Aminopyridine: Lacks the thiophene ring and aldehyde group.
4-(2-Thienyl)pyridine: Similar structure but lacks the aldehyde group.
Uniqueness: Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and development .
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
4-(6-aminopyridin-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2OS/c11-10-3-1-2-9(12-10)7-4-8(5-13)14-6-7/h1-6H,(H2,11,12) |
InChI Key |
QCSDLYGUBIEJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxaspiro[5.6]dodec-9-ene](/img/structure/B13212429.png)
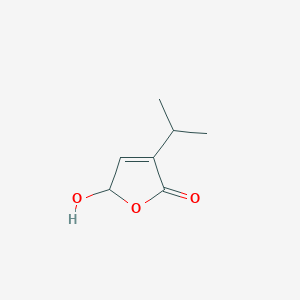
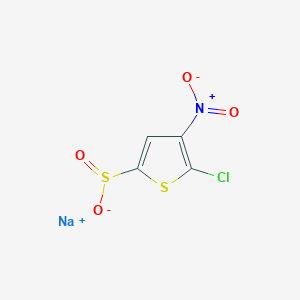
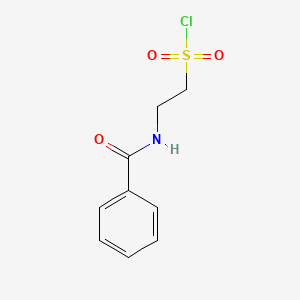
![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13212459.png)
![Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B13212460.png)

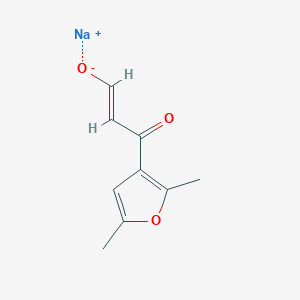
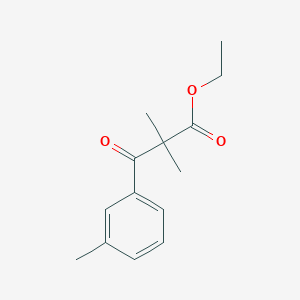

![Butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13212502.png)
![Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride](/img/structure/B13212504.png)

